molecular formula C11H9NO2 B11755938 (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B11755938
M. Wt: 187.19 g/mol
InChI Key: FTHLUIBYGIBEIZ-ZJUUUORDSA-N
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Description

(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative characterized by the presence of a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of alkenes with diazo compounds in the presence of transition metal catalysts, such as rhodium or copper. The reaction conditions often include mild temperatures and inert atmospheres to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyanophenyl group can be reduced to amines under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid serves as a building block for the construction of more complex molecules. Its strained ring system and functional groups make it a versatile intermediate in the synthesis of natural products and pharmaceuticals .

Biology: The compound’s chiral nature and functional groups allow it to interact with biological molecules, making it a candidate for the development of enzyme inhibitors or receptor modulators.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the cyanophenyl group can enhance the compound’s binding affinity to biological targets .

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties. It can also be employed in the synthesis of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the cyanophenyl group.

    Cyclopropylcarboxylic acid: Another analog with a different substitution pattern.

Uniqueness: (1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its combination of a strained cyclopropane ring, a cyanophenyl group, and a carboxylic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to its simpler analogs .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m1/s1

InChI Key

FTHLUIBYGIBEIZ-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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